Mao-B-IN-6
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Overview
Description
Mao-B-IN-6 is a compound known for its inhibitory effects on monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the oxidative deamination of neurotransmitters such as dopamine, phenylethylamine, and benzylamine . This compound is of significant interest in the field of neuropharmacology due to its potential therapeutic applications in treating neurodegenerative diseases like Parkinson’s disease .
Preparation Methods
The synthesis of Mao-B-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a quinolin-2-one scaffold, which is crucial for the compound’s selectivity towards MAO-B . The reaction conditions often involve the use of hydrophobic and electron-withdrawing reagents to enhance the inhibitory activity . Industrial production methods may include high-throughput screening assays to identify potent inhibitors and optimize the synthetic route for large-scale production .
Chemical Reactions Analysis
Mao-B-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are significant, especially in modifying the quinolin-2-one scaffold to enhance selectivity and potency.
Common reagents used in these reactions include hydrophobic and electron-withdrawing agents, which help in achieving the desired chemical transformations . The major products formed from these reactions are typically more potent and selective MAO-B inhibitors .
Scientific Research Applications
Mao-B-IN-6 has a wide range of scientific research applications:
Mechanism of Action
Mao-B-IN-6 exerts its effects by inhibiting the activity of monoamine oxidase B (MAO-B). This inhibition increases the synaptic availability of neurotransmitters like dopamine, which is crucial for maintaining normal brain function . The molecular targets include the active site of MAO-B, where the compound binds and prevents the enzyme from catalyzing the oxidative deamination of neurotransmitters . The pathways involved are primarily related to neurotransmitter metabolism and the regulation of oxidative stress .
Comparison with Similar Compounds
Mao-B-IN-6 is compared with other MAO-B inhibitors such as rasagiline and selegiline. While all these compounds inhibit MAO-B, this compound is unique due to its higher selectivity and potency . Similar compounds include:
Rasagiline: A well-known MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with similar applications but different pharmacokinetic properties.
Safinamide: A newer MAO-B inhibitor with additional mechanisms of action, including modulation of glutamate release.
This compound stands out due to its unique quinolin-2-one scaffold, which provides enhanced selectivity and potency compared to other inhibitors .
Properties
Molecular Formula |
C19H20F2N2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2S,4S)-4-fluoro-1-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H20F2N2O2/c20-15-3-1-2-14(8-15)12-25-17-6-4-13(5-7-17)10-23-11-16(21)9-18(23)19(22)24/h1-8,16,18H,9-12H2,(H2,22,24)/t16-,18-/m0/s1 |
InChI Key |
LQAIMOYHJBOUSX-WMZOPIPTSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
Canonical SMILES |
C1C(CN(C1C(=O)N)CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)F |
Origin of Product |
United States |
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